molecular formula C16H16N4O B2840303 1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol CAS No. 2380080-22-6

1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol

Cat. No.: B2840303
CAS No.: 2380080-22-6
M. Wt: 280.331
InChI Key: JIEYHRCDGDCHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol involves its role as a protein kinase inhibitor. It targets specific enzymes that are essential for cellular signaling processes, such as cell growth regulation, differentiation, migration, and metabolism. By inhibiting these enzymes, the compound can alter cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol is similar to other pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds also exhibit protein kinase inhibitory activity and have been studied for their anticancer potential . this compound is unique due to its specific structural features and its ability to target multiple cancer cell lines with high potency .

Properties

IUPAC Name

1-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-15(12-4-2-1-3-5-12)7-9-18-16-13-6-8-17-10-14(13)19-11-20-16/h1-6,8,10-11,15,21H,7,9H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEYHRCDGDCHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC=NC3=C2C=CN=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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